![molecular formula C19H11ClF3N3S B4907671 (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B4907671.png)
(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a complex organic compound featuring a combination of aromatic rings, a thiazole ring, and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-5-(trifluoromethyl)aniline with 4-phenyl-1,3-thiazol-2-yl acetonitrile under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted anilines or thiazoles.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of (E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies to elucidate.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dichloroanilines: Compounds with an aniline ring substituted with two chlorine atoms.
2-Methyl-4-(trifluoromethyl)phenyl derivatives: Compounds with similar trifluoromethyl and phenyl groups.
Uniqueness
(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a thiazole ring and a nitrile group in the same molecule is relatively uncommon, making it a valuable compound for research and development.
Eigenschaften
IUPAC Name |
(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11ClF3N3S/c20-15-7-6-14(19(21,22)23)8-16(15)25-10-13(9-24)18-26-17(11-27-18)12-4-2-1-3-5-12/h1-8,10-11,25H/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBSIAVQBETWXKF-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)C(=CNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)/C(=C/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11ClF3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![methyl 2-methyl-5-oxo-6-[3-(trifluoromethoxy)phenyl]-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B4907600.png)
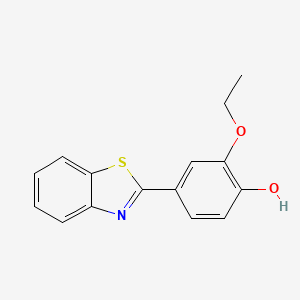
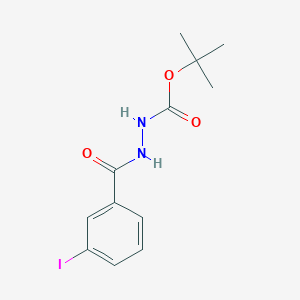
![4-({[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4907612.png)
![2-{5-[(4-chlorophenoxy)methyl]-1,2,4-oxadiazol-3-yl}-N-phenylacetamide](/img/structure/B4907614.png)
![1-(2-Chlorophenyl)-6-hydroxy-5-[(4-methylphenyl)iminomethyl]pyrimidine-2,4-dione](/img/structure/B4907621.png)
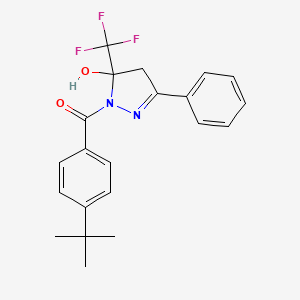
![N-{1-[(2-CHLOROPHENYL)METHYL]-3,5-DIMETHYL-1H-PYRAZOL-4-YL}-4-(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)BUTANAMIDE](/img/structure/B4907644.png)
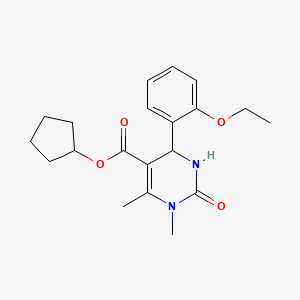
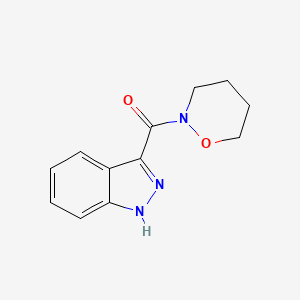
![5-({4-(4-methylphenyl)-3-[(propan-2-yloxy)carbonyl]thiophen-2-yl}amino)-5-oxopentanoic acid](/img/structure/B4907656.png)
![3-ETHYL-5-METHYL-N-[(PYRIDIN-2-YL)METHYL]-12-OXAZOLE-4-CARBOXAMIDE](/img/structure/B4907668.png)
![1-(4-Fluorophenyl)-3-[(pyridin-4-ylmethyl)amino]pyrrolidine-2,5-dione](/img/structure/B4907672.png)
![2-[5-[[(2S,6R)-2,6-dimethylmorpholin-4-yl]methyl]tetrazol-1-yl]-N-[2-(3-methylpyridin-2-yl)ethyl]acetamide](/img/structure/B4907681.png)
